4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-{4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl}butanamide
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Overview
Description
4-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-{4-[2-(METHYLAMINO)-2-OXOETHYL]-1,3-THIAZOL-2-YL}BUTANAMIDE is a complex organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by its unique structure, which includes a quinazolinone core, a thiazole ring, and a butanamide side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-{4-[2-(METHYLAMINO)-2-OXOETHYL]-1,3-THIAZOL-2-YL}BUTANAMIDE typically involves multiple steps. One common method involves the reaction of a quinazolinone derivative with a thiazole-containing compound under specific conditions. For example, the quinazolinone core can be synthesized by reacting anthranilic acid with formamide, followed by cyclization. The thiazole ring can be introduced through a reaction with a thioamide derivative. The final step involves coupling the quinazolinone-thiazole intermediate with a butanamide derivative under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and the application of catalysts to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-{4-[2-(METHYLAMINO)-2-OXOETHYL]-1,3-THIAZOL-2-YL}BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various quinazolinone and thiazole derivatives, which can have different functional groups and properties depending on the specific reaction conditions .
Scientific Research Applications
4-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-{4-[2-(METHYLAMINO)-2-OXOETHYL]-1,3-THIAZOL-2-YL}BUTANAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-{4-[2-(METHYLAMINO)-2-OXOETHYL]-1,3-THIAZOL-2-YL}BUTANAMIDE involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with enzymes and receptors, modulating their activity. The thiazole ring can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of cell proliferation in cancer cells or disruption of microbial cell membranes .
Comparison with Similar Compounds
Similar Compounds
2,4-Dioxo-1,4-dihydro-2H-benzo[d][1,3]oxazine-5-carboxylic acid: This compound shares a similar quinazolinone core but differs in its side chains and functional groups.
N-substituted 2-(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)acetamides: These compounds have a similar quinazolinone core but differ in their thiazole and butanamide components.
Uniqueness
4-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-{4-[2-(METHYLAMINO)-2-OXOETHYL]-1,3-THIAZOL-2-YL}BUTANAMIDE is unique due to its specific combination of a quinazolinone core, a thiazole ring, and a butanamide side chain. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C18H19N5O4S |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl]butanamide |
InChI |
InChI=1S/C18H19N5O4S/c1-19-15(25)9-11-10-28-17(20-11)22-14(24)7-4-8-23-16(26)12-5-2-3-6-13(12)21-18(23)27/h2-3,5-6,10H,4,7-9H2,1H3,(H,19,25)(H,21,27)(H,20,22,24) |
InChI Key |
VMSDDXXSWZPLIH-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CC1=CSC(=N1)NC(=O)CCCN2C(=O)C3=CC=CC=C3NC2=O |
Origin of Product |
United States |
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